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Compound of Interest

Compound Name: Rauvotetraphylline A

cat. No.: B15285208

Spectroscopic Profile of Rauvotetraphylline A: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
Rauvotetraphylline A, a monoterpene indole alkaloid isolated from Rauvolfia tetraphylla. The
information presented herein is crucial for the identification, characterization, and further
development of this natural product for potential therapeutic applications. All data is sourced
from the primary literature describing its isolation and structure elucidation.

Spectroscopic Data

The structural characterization of Rauvotetraphylline A was accomplished through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The
guantitative data from these analyses are summarized below.

NMR Spectroscopic Data

The *H and 3C NMR spectra of Rauvotetraphylline A were recorded in deuterated methanol
(CDsOD) on a Bruker AV-400 spectrometer. The chemical shifts (8) are reported in parts per
million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15285208?utm_src=pdf-interest
https://www.benchchem.com/product/b15285208?utm_src=pdf-body
https://www.benchchem.com/product/b15285208?utm_src=pdf-body
https://www.benchchem.com/product/b15285208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 1: *H NMR Data of Rauvotetraphylline A (400 MHz, CDsOD)

Position o (ppm) Multiplicity J (Hz)

3 3.98 m

5 3.65 m

60 2.15 m

6[3 2.50 m

9 6.82 d 2.0

10 6.62 dad 8.5,20
12 7.11 d 8.5

1l4a 1.85 m

14pB 2.25 m

15 2.65 m

16 3.20 m

17a 3.32 dd 11.1, 10.6
178 3.57 dd 11.1,4.0
18 1.16 d 6.3

19 5.51 q 6.3

21a 4.04 d 134
213 4.08 d 13.4

| N(4)-Me | 2.47 | s | |

Table 2: 13C NMR Data of Rauvotetraphylline A (100 MHz, CD3OD)
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Position o (ppm) Type
2 138.0 C

3 61.5 CH
5 55.8 CH
6 22.0 CH2
7 110.5 C

8 129.5 C

9 116.5 CH
10 112.0 CH
11 151.2 C
12 110.0 CH
13 145.5 C
14 35.0 CH2
15 33.5 CH
16 47.5 CH
17 62.9 CH2
18 12.7 CHs
19 123.6 CH
20 140.6 C
21 63.2 CH2

| N(4)-Me | 41.7 | CHs |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine
the molecular formula of Rauvotetraphylline A.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15285208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Mass Spectrometry Data of Rauvotetraphylline A

] Molecular
Technique lon Observed m/z Calculated m/z
Formula

| HRESIMS | [M+H]* | 343.2024 | 343.2021 | C20H27N20s |

Infrared (IR) and UV-Vis Spectroscopic Data

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer. The UV-Vis
spectrum was obtained using a Shimadzu UV2401PC spectrophotometer.

Table 4: IR and UV-Vis Data of Rauvotetraphylline A

Spectroscopy Characteristic Absorption

IR (KBr, cm™) 3407 (OHINH)

| UV-Vis (MeOH, Amax nm) | 211, 275, shoulders at 222 and 310 |

Experimental Protocols
Isolation and Purification of Rauvotetraphylline A

The following diagram illustrates the workflow for the isolation and purification of
Rauvotetraphylline A from the aerial parts of Rauvolfia tetraphylla.
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Caption: Isolation and purification workflow of Rauvotetraphylline A.
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The dried and powdered aerial parts of Rauvolfia tetraphylla (5 kg) were extracted with 95%
ethanol at room temperature. The resulting crude extract was suspended in water and
partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
The EtOAc-soluble fraction (120 g) was subjected to silica gel column chromatography using a
chloroform-methanol gradient to yield eight fractions. Fraction 5 was further purified by column
chromatography on RP-18 silica gel with a methanol-water gradient. Final purification was
achieved by preparative High-Performance Liquid Chromatography (HPLC) using an
acetonitrile-water mobile phase to afford Rauvotetraphylline A.

Spectroscopic Analysis

 NMR Spectroscopy: *H NMR, 13C NMR, and 2D NMR spectra were acquired on a Bruker AV-
400 spectrometer with TMS as the internal standard.

e Mass Spectrometry: HRESIMS data were obtained on an APl QSTAR Pulsar i spectrometer.

« Infrared Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer
with KBr pellets.

o UV-Vis Spectroscopy: UV-Vis spectra were measured on a Shimadzu UV2401PC
spectrophotometer in methanol.

Potential Signhaling Pathway Involvement

Alkaloids from the Rauvolfia genus, such as reserpine, are well-known for their
antihypertensive effects, which are primarily mediated through the depletion of catecholamines
in the sympathetic nervous system. This action leads to a reduction in adrenergic signaling.
The diagram below illustrates a simplified model of this proposed mechanism of action.
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Caption: Proposed mechanism of action for Rauvolfia alkaloids.
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Rauvolfia alkaloids are known to inhibit the vesicular monoamine transporter 2 (VMAT2). This
transporter is responsible for the uptake of monoamines, such as dopamine and
norepinephrine, into synaptic vesicles within presynaptic neurons. By inhibiting VMAT2, these
alkaloids prevent the storage of norepinephrine, leading to its depletion in the nerve terminal.
Consequently, less norepinephrine is released into the synaptic cleft, resulting in reduced
stimulation of postsynaptic adrenergic receptors. This diminished signaling in tissues like
vascular smooth muscle leads to vasodilation and a decrease in blood pressure, which is the
basis of the antihypertensive effect of this class of compounds.

 To cite this document: BenchChem. [Spectroscopic data (NMR, MS, IR, UV-Vis) of
Rauvotetraphylline A.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15285208#spectroscopic-data-nmr-ms-ir-uv-vis-of-
rauvotetraphylline-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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